molecular formula C18H30O2 B1234795 (11E,13E,15Z)-octadeca-11,13,15-trienoic acid

(11E,13E,15Z)-octadeca-11,13,15-trienoic acid

Cat. No.: B1234795
M. Wt: 278.4 g/mol
InChI Key: ZSXWVPXJLXTOQQ-ZRGCPWHVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-TRANS-13-TRANS-15-CIS-OCTADECATRIENOIC ACID typically involves the isomerization of linoleic acid or other related fatty acids. The process can be catalyzed by various chemical reagents or enzymes that facilitate the rearrangement of double bonds to achieve the desired trans, trans, and cis configurations .

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods, including microbial fermentation and enzymatic catalysis. These methods are preferred due to their efficiency and ability to produce high yields of the desired product .

Mechanism of Action

The mechanism of action of 11-TRANS-13-TRANS-15-CIS-OCTADECATRIENOIC ACID involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses . The compound’s unique structure allows it to integrate into cell membranes, affecting their fluidity and function .

Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(11E,13E,15Z)-octadeca-11,13,15-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-8H,2,9-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+

InChI Key

ZSXWVPXJLXTOQQ-ZRGCPWHVSA-N

Isomeric SMILES

CC/C=C\C=C\C=C\CCCCCCCCCC(=O)O

SMILES

CCC=CC=CC=CCCCCCCCCCC(=O)O

Canonical SMILES

CCC=CC=CC=CCCCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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